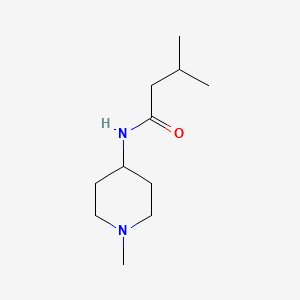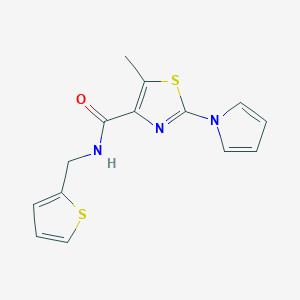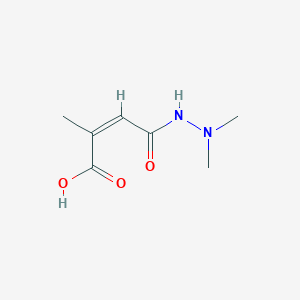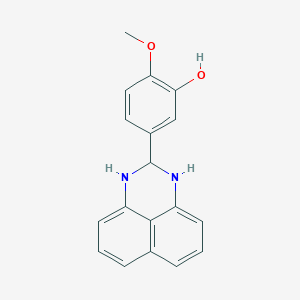
3-methyl-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MPBD has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
Mécanisme D'action
3-methyl-N-(1-methyl-4-piperidinyl)butanamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, 3-methyl-N-(1-methyl-4-piperidinyl)butanamide can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide are complex and not fully understood. It has been found to increase the levels of dopamine in the brain, which can lead to feelings of euphoria and pleasure. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to increase the levels of norepinephrine and serotonin in the brain, which can affect mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its unique mechanism of action, which makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to produce consistent and reliable results in lab experiments. The limitations of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is also a psychoactive substance, which means that it must be handled with care to avoid accidental exposure.
Orientations Futures
There are many future directions for the study of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of new drugs that target the dopamine system in the brain. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been found to be a valuable tool for studying the effects of drugs on the brain, and this research could lead to the development of new treatments for addiction and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide, which could lead to a better understanding of the mechanisms of addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 3-methylbutanoyl chloride with 1-methyl-4-piperidone in the presence of a base. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been used in studies on the effects of drugs on the brain, as well as in studies on the neurobiology of addiction.
Propriétés
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)